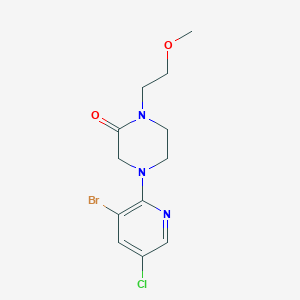
4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. The compound has gained significant interest in scientific research due to its potential application in drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is not fully understood. However, studies have shown that the compound interacts with specific targets in cells, leading to its biological activity. For example, it has been shown to interact with the serotonin receptor, leading to its agonistic activity.
Biochemical and Physiological Effects
Studies have shown that 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one exhibits significant biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one in lab experiments is its high purity and stability. The compound is easily synthesized and can be obtained in good yield. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one. One direction is the development of more potent and selective agonists for specific serotonin receptors. Another direction is the exploration of the compound's potential in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential as a scaffold for the development of other novel drugs can also be explored.
Conclusion
In conclusion, 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one is a chemical compound that has gained significant interest in scientific research due to its potential application in drug discovery and development. The compound has shown promising anti-cancer, anti-inflammatory, and anti-microbial activities, and can be used as a scaffold for the development of novel drugs. Further research is needed to fully understand the compound's mechanism of action and explore its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one involves the reaction of 3-bromo-5-chloropyridine-2-carboxylic acid with 1-(2-methoxyethyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
4-(3-Bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one has shown potential in scientific research as a scaffold for the development of novel drugs. The compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a ligand for the development of selective serotonin receptor agonists.
Propriétés
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)-1-(2-methoxyethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN3O2/c1-19-5-4-16-2-3-17(8-11(16)18)12-10(13)6-9(14)7-15-12/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBGCTVREWCEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)
![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)